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Compound of Interest

2-(4-Aminophenoxy)propanoic
Compound Name: d
aci

Cat. No.: B8559688

Get Quote

\ J

Target Analyte: (R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) Primary CAS: 94050-90-5 |
Likely Typo Source: 94060-78-9

Executive Summary

(R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) is a high-value chiral building block used
primarily in the synthesis of aryloxyphenoxypropionate herbicides. Its characterization is critical
because the herbicidal activity of the final products (e.g., Quizalofop-P-ethyl) resides almost
exclusively in the (R)-enantiomer. Consequently, the analytical control strategy must prioritize
enantiomeric purity alongside chemical purity. This guide outlines a self-validating
characterization workflow, emphasizing chiral HPLC, thermal analysis, and spectroscopic
identification.

Molecular Identification & Physicochemical
Profile[2][3][4]
Nomenclature and Identifiers

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8559688#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8559688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Data

Chemical Name

(2R)-2-(4-hydroxyphenoxy)propanoic acid

Common Synonyms

D-HPPA; (R)-(+)-2-(4-
Hydroxyphenoxy)propionic acid

CAS Number 94050-90-5
Molecular Formula CoH1004
Molecular Weight 182.17 g/mol
SMILES CC(0)=0
Physical Properties
Property Value | Range Method / Condition
Appearance White to off-white crystalline Visual Inspection
powder
Melting Point 145 - 148 °C DSC / Capillary (Lit.)
Boiling Point ~367.5 °C Predicted (760 mmHQ)
Density 1.30 £ 0.06 g/cm3 Predicted
Optical Rotation to ¢=0.1, Methanol

Soluble: Methanol, Ethanol,

Solubility DMFInsoluble: Water (Acidic Ambient Temp
pH)
pKa 3.32+0.10 Predicted (Carboxylic acid)

Synthesis & Degradation Logic

To understand the impurity profile, one must visualize the synthesis pathway. The industrial

route typically involves the S_N2 inversion of (S)-2-chloropropionic acid by hydroquinone.
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Caption: Synthesis logic showing the critical stereochemical inversion required to obtain the
active (R)-isomer.

Detailed Characterization Protocols
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary method for confirming solid-state identity
and estimating absolute purity.

e Instrument: Mettler Toledo DSC 3+ or equivalent.
» Protocol:
o Weigh 2—4 mg of sample into a standard aluminum pan (crimped, vented).
o Equilibrate at 25°C.
o Ramp at 10°C/min to 200°C under Nitrogen purge (50 mL/min).
o Acceptance Criteria:
o Onset Temperature: 145.0°C + 2.0°C.

o Peak Shape: Sharp endotherm indicating high crystallinity. Broadening suggests
amorphous content or impurities.
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Chemical Purity (HPLC-UV)

A reverse-phase method separates the main peak from hydroquinone (starting material) and
bis-alkylated side products.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pum.
» Mobile Phase:

o A:0.1% Phosphoric acid in Water.

o B: Acetonitrile.

o Gradient: 10% B to 90% B over 15 mins.
e Detection: UV at 280 nm (aromatic absorption).

o System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest
impurity.

Enantiomeric Purity (Chiral HPLC)

This is the critical quality attribute (CQA). Conventional C18 columns cannot distinguish the (R)
and (S) enantiomers.

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
¢ Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10: 0.1).

e Flow Rate: 1.0 mL/min.

o Temperature: 25°C.

o Expected Result: The (R)-enantiomer should elute significantly differently from the (S)-
enantiomer.

e Calculation: % e.e. (Enantiomeric Excess) =
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o Target: > 98% e.e. for high-grade intermediates.

Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance confirms the structure.
e Solvent: DMSO-d6 or Methanol-d4.
e 1H NMR (400 MHz, DMSO-d6) Key Signals:

o 1.45 (d, 3H, -CH3): Doublet confirms the methyl group adjacent to the chiral center.
o 4.60 (g, 1H, -CH-): Quartet confirms the proton at the chiral center.
o 6.6 —6.8 (M, 4H, Ar-H): Characteristic para-substituted benzene pattern.

o 12.8 (br s, 1H, -COOH): Carboxylic acid proton.

Analytical Workflow Diagram

The following decision tree illustrates the sequence of testing to release a batch of CAS 94050-
90-5 for downstream synthesis.
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Caption: Step-by-step quality control workflow ensuring both chemical and stereochemical

integrity.

References

¢ PubChem.Compound Summary: (2R)-2-(4-hydroxyphenoxy)propanoic acid (CID 101182).

National Library of Medicine. Available at: [Link]

o ChemSrc.CAS 94050-90-5 Physical Properties and Melting Point Data. Available at: [Link]

© 2026 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b8559688/docs?utm_src=pdf-body-img#technical-guide-characterization-of-r-2-4-hydroxyphenoxy-propanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/101182
https://www.chemsrc.com/en/cas/94050-90-5_893278.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8559688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.94050-90-5 | CAS DataBase [m.chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Characterization of (R)-2-(4-
Hydroxyphenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8559688/docs#technical-guide-characterization-of-r-
2-4-hydroxyphenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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